molecular formula C9H13ClN2O2 B1523015 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride CAS No. 34637-48-4

2-amino-N-(2-hydroxyethyl)benzamide hydrochloride

Cat. No. B1523015
CAS RN: 34637-48-4
M. Wt: 216.66 g/mol
InChI Key: ZDSSMSJMLUZAMH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the synthesis of benzamides through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation has been described . Another process for the synthesis of a similar compound, (+) 2-amino-n-{2, (2,5-dimethoxy phenyl)-2-hydroxyethyl} acetamide monohydrochloride, has been patented .


Molecular Structure Analysis

The molecular formula of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride is C9H13ClN2O2. Its molecular weight is 216.66 g/mol. The InChI code is 1S/C9H12N2O2.ClH/c10-8-3-1-2-7 (6-8)9 (13)11-4-5-12;/h1-3,6,12H,4-5,10H2, (H,11,13);1H .


Physical And Chemical Properties Analysis

This compound is a powder . Its melting point is between 89-94°C . The compound is stable at room temperature .

Scientific Research Applications

Coordination in Metal Complexes

2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide ligands exhibit the ability to coordinate with copper ions, forming anionic metalloligands. These ligands, when combined with ancillary ligands and lanthanide salts, can yield tetranuclear [Cu-Ln]₂ complexes. Such complexes exhibit Single-Molecule Magnet (SMM) behavior and Single-Chain Magnet (SCM) behavior, as demonstrated by the tetranuclear Tb complexes and Tb chain derivatives, respectively. This indicates the potential of these ligands in the design of molecular magnets, which are of interest for their applications in quantum computing, data storage, and spintronics (Costes, Vendier, & Wernsdorfer, 2010).

N-Benzoylation in Chemoselective Synthesis

The N-benzoylation of 2-aminophenol and 4-aminophenol using benzoylisothiocyanates demonstrates a chemoselective approach to synthesizing N-(2-hydroxyphenyl)benzamides. These compounds are of biological interest, and their formation has been elucidated through a mechanism involving thiourea formation followed by the elimination of thiocyanic acid. This process highlights the utility of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride derivatives in synthesizing biologically relevant compounds under mild conditions, which could have implications for pharmaceutical synthesis and the development of new therapeutic agents (Singh, Lakhan, & Singh, 2017).

Structural Analysis and Molecular Interactions

The molecular structure of 2-amino-N-(2-hydroxyphenyl)benzamide reveals interesting aspects such as bond length variations due to electron withdrawing groups and hydrogen bonding interactions. These structural insights can inform the design of new compounds with desired physical and chemical properties. Understanding these interactions is crucial for the development of materials and molecules with specific functionalities, such as in the development of novel pharmaceuticals or materials with unique optical or electronic properties (Haller, Thaenghin, Un-chai, & Haller, 2017).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. . It is harmful if swallowed and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

The compound has potential applications in pharmaceutical testing . It is also used as a reference standard for accurate results .

Relevant Papers Several papers have been published on the synthesis and characterization of similar compounds . These papers could provide further insights into the properties and potential applications of 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride.

Biochemical Analysis

Biochemical Properties

2-amino-N-(2-hydroxyethyl)benzamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression . Additionally, it interacts with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli. The nature of these interactions often involves binding to active sites or allosteric sites on the target biomolecules, leading to changes in their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can induce changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound binds to specific sites on target enzymes, such as HDACs, leading to their inhibition. This inhibition results in the accumulation of acetylated histones, which in turn affects the transcription of genes involved in various cellular processes. Additionally, this compound can activate or inhibit other enzymes and proteins, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function . This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperatures or exposure to light. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At lower doses, this compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the modulation of immune responses. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. For example, it may affect pathways involved in energy production, lipid metabolism, and amino acid synthesis, thereby altering the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by factors such as the presence of binding proteins and the physicochemical properties of the compound.

Subcellular Localization

The subcellular localization of this compound affects its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting mitochondrial function and energy production.

properties

IUPAC Name

2-amino-N-(2-hydroxyethyl)benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c10-8-4-2-1-3-7(8)9(13)11-5-6-12;/h1-4,12H,5-6,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDSSMSJMLUZAMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34637-48-4
Record name 2-amino-N-(2-hydroxyethyl)benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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